Lacosamida

Descripción general

Descripción

Lacosamide is an antiepileptic drug used to treat partial-onset seizures and primary generalized tonic-clonic seizures . It acts on the central nervous system (CNS) to reduce the number and severity of seizures .

Synthesis Analysis

The total synthesis of Lacosamide has been reported in several studies . The key step in the synthesis is a stereospecific allyl cyanate-to-isocyanate rearrangement, which proceeds with chirality transfer . The enantiopure starting material for the rearrangement step was accessed from ethyl L-lactate .Molecular Structure Analysis

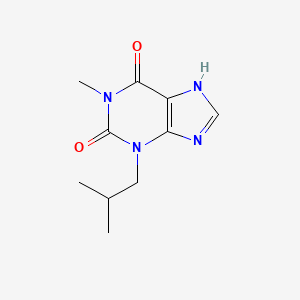

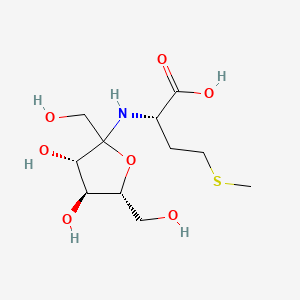

Lacosamide has a molecular formula of C13H18N2O3 . Its molecular weight is 250.29 g/mol .Chemical Reactions Analysis

Lacosamide exhibits a pharmacodynamic effect that is closely correlated with its plasma concentration . The pharmacokinetic and pharmacodynamic relationship for reduction of seizure frequency can be described by a maximum effect (E_max) model .Physical And Chemical Properties Analysis

Lacosamide is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . Variability in pharmacokinetic parameters is low (coefficients of variation almost all <20 %) .Aplicaciones Científicas De Investigación

Fármaco Antiepiléptico

Lacosamida es un fármaco antiepiléptico novedoso de tercera generación . Fue aprobado por primera vez en 2008 como un adyuvante para las crisis parciales . En 2014, la Administración de Alimentos y Medicamentos (FDA) de los EE. UU. lo aprobó como agente único para las crisis parciales .

Estudios de Interacción Medicamento-Medicamento

Dado que la epilepsia es una afección crónica, la mayoría de los pacientes necesitan productos medicinales antiepilépticos a largo plazo, por lo que es aún más importante considerar las interacciones medicamento-medicamento (DDI) . This compound y su metabolito O-Desmetil-lacosamida (ODL) se han estudiado para DDIs con nisoldipina in vivo e in vitro .

Investigación Farmacocinética

Se describen las características farmacocinéticas de la this compound, y se resaltan los efectos de interacción de los medicamentos anticonvulsivos concomitantes en la this compound en términos de su farmacocinética y farmacodinamia .

Desarrollo de Métodos Analíticos

Se ha desarrollado un ensayo de cromatografía líquida de ultra rendimiento con espectrometría de masas en tándem (UPLC-MS/MS) para la determinación cuantitativa simultánea de this compound y ODL . Este método se ha utilizado para estudiar las interacciones de la this compound y la nisoldipina in vivo e in vitro .

Estudio de las Propiedades Físicoquímicas y Biofarmacéuticas

La this compound se ha utilizado como ejemplo para estudiar la influencia de la carga mecánica en el proceso de acción tribochemical sobre las propiedades fisicoquímicas y biofarmacéuticas de las sustancias . El estudio involucró un ciclo completo de carga mecánica mediante dispersión láser, microscopía electrónica, FR-IR y enfoques biofarmacéuticos .

Mejora de la Cinética de Liberación del Fármaco

La this compound que experimentó un ciclo completo de carga mecánica mostró una cinética mejorada de liberación del principio farmacéutico activo (API) . La relación de las constantes de velocidad de disolución en agua de las muestras antes y después de un ciclo completo de carga fue de 2.4 .

Mecanismo De Acción

Target of Action

Lacosamide’s primary target is the voltage-gated sodium channels in the neurons . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .

Mode of Action

Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels . This interaction with sodium channels is stereoselective . By enhancing slow inactivation, lacosamide stabilizes hyperexcitable neuronal membranes, inhibits repetitive neuronal firing, and reduces long-term channel availability without affecting physiological function .

Biochemical Pathways

The major metabolic pathway of lacosamide involves CYP2C9, CY2C19, and CYP3A4-mediated demethylation . This metabolism leads to the formation of O-desmethyl lacosamide and other unidentified metabolites .

Pharmacokinetics

Lacosamide exhibits linear pharmacokinetics and is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . Lacosamide is moderately metabolized in the liver, with approximately 40% of an administered dose excreted as unchanged lacosamide in urine . The elimination half-life is approximately 13 hours in young subjects and 14–16 hours in elderly subjects .

Result of Action

The molecular and cellular effects of lacosamide’s action result in the stabilization of hyperexcitable neuronal membranes and inhibition of neuronal firing . This leads to a reduction in seizure frequency, making lacosamide effective in the treatment of partial-onset seizures and primary generalized tonic-clonic seizures .

Action Environment

Environmental factors such as age, body mass index, epilepsy duration, medication time, and concomitant enzyme-inducing antiseizure medications can influence lacosamide’s action . For instance, patients taking concomitant enzyme-inducing antiseizure medications with lacosamide had a significantly lower mean lacosamide plasma concentration . Additionally, a positive trend was found between age and lacosamide serum concentrations .

Safety and Hazards

Clinical use of Lacosamide should be noticed and avoided in relation to adverse drug reactions (ADRs) since it raises the risk of cardiac arrest, ventricular fibrillation, Stevens-Johnson syndrome, and rhabdomyolysis . The incidence of adverse effects (AEs) were reported in real-world studies (0.57, 95% CI: 0.43, 0.72) and randomized controlled trials (RCTs) (0.59, 95% CI: 0.42–0.76) .

Propiedades

IUPAC Name |

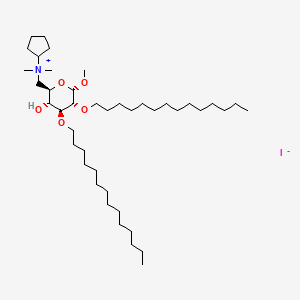

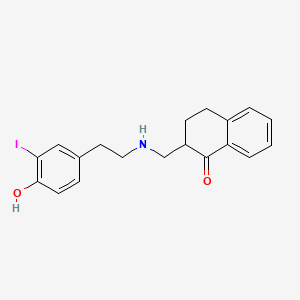

(2R)-2-acetamido-N-benzyl-3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPJLAIAVCUEMN-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057666 | |

| Record name | Lacosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Lacosamide is a white to light yellow powder. It is sparingly soluble in water and slightly soluble in acetonitrile and ethanol. | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

It is proposed that lacosamide's inhibition of sodium channels is responsible for analgesia. Lacosamide may be selective for inhibiting depolarized neurons rather than neurons with normal resting potentials. Pain and nociceptor hyperexcitability are associated with neural membrane depolarization. Lacosamide binds to collapsin response mediator protein-2 (CRMP-2), a phosphoprotein which is expressed primarily in the nervous system and is involved in neuronal differentiation and control of axonal outgrowth. The role CRMP-2 of binding in seizure control is hasn't been elucidated. | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

175481-36-4 | |

| Record name | Lacosamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacosamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lacosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lacosamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563KS2PQY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

140-146˚C | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Hydroxy-3-[1-[2-(4-morpholinoanilino)-2-oxo-ethyl]triazol-4-yl]-2-phenyl-benzofuran-5-carboxylic acid](/img/structure/B1674139.png)